N-(6-butyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(6-butyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a benzothiazole ring and a thiazole ring, both of which are known for their diverse biological activities. The presence of these heterocyclic rings makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides.
Coupling of the Rings: The benzothiazole and thiazole rings are then coupled through a suitable linker, such as a carboxamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(6-butyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, or electrophiles like alkyl halides in non-polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(6-butyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-butyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-butyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide: can be compared with other thiazole and benzothiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N3OS2 |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N3OS2/c1-4-5-6-12-7-8-13-14(9-12)23-17(19-13)20-16(21)15-10(2)18-11(3)22-15/h7-9H,4-6H2,1-3H3,(H,19,20,21) |
InChI Key |
SWAQTIQVMAXTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C(S3)C)C |
Origin of Product |
United States |
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